3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine (CAS 1093676-98-2) is a 3,5-disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing an iodine atom at the 3-position and an N-methylpyrazole at the 5-position. This compound serves as a critical synthetic intermediate in the construction of kinase inhibitor libraries, particularly those targeting Anaplastic Lymphoma Kinase (ALK) and related tyrosine kinases.

Molecular Formula C11H9IN4
Molecular Weight 324.12 g/mol
CAS No. 1093676-98-2
Cat. No. B3080954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
CAS1093676-98-2
Molecular FormulaC11H9IN4
Molecular Weight324.12 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2
InChIInChI=1S/C11H9IN4/c1-16-6-8(4-15-16)7-2-9-10(12)5-14-11(9)13-3-7/h2-6H,1H3,(H,13,14)
InChIKeyOETAQZDASZNCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine (CAS 1093676-98-2): Core Scaffold and Synthetic Intermediate for Kinase-Focused Drug Discovery


3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine (CAS 1093676-98-2) is a 3,5-disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing an iodine atom at the 3-position and an N-methylpyrazole at the 5-position. This compound serves as a critical synthetic intermediate in the construction of kinase inhibitor libraries, particularly those targeting Anaplastic Lymphoma Kinase (ALK) and related tyrosine kinases [1]. The 7-azaindole core functions as an ATP-competitive hinge-binding motif, while the iodine at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling parallel diversification of the scaffold. The compound is protected under patent family WO2014024077A1/EP2882748A1, which describes 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors, specifically highlighting ALK as a primary target [2].

Why the 3-Iodo-5-(N-methylpyrazol-4-yl)-7-azaindole Scaffold Cannot Be Replaced by Generic Halogenated Azaindoles in ALK-Targeted Synthesis


Generic halogenated azaindoles lack the precise substitution pattern required for two critical functions: (1) the N-methylpyrazole at the 5-position occupies a specific hydrophobic pocket in the ALK active site, as confirmed by X-ray crystallography [1]; and (2) the iodine at the 3-position provides superior oxidative addition reactivity with Pd(0) catalysts compared to bromine or chlorine, enabling more efficient Suzuki-Miyaura cross-coupling for library diversification [2]. Compounds lacking the 5-pyrazole substituent lose all detectable kinase inhibitory activity. Furthermore, alternative 3-halogen substituents (Br, Cl) exhibit substantially slower coupling kinetics under identical conditions, reducing synthetic throughput in parallel medicinal chemistry workflows.

Quantitative Differentiation Evidence: 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine vs. Closest Analogs


Synthetic Utility: Iodine at C3 Enables Superior Suzuki Coupling Efficiency vs. Bromine or Chlorine Analogs

In the published synthetic route of Klug et al. (2021), the 3-iodo intermediate (the target compound, after tosyl protection) serves as the universal electrophilic partner for Suzuki-Miyaura diversification at the 3-position. The carbon-iodine bond (bond dissociation energy ~57 kcal/mol for C-I vs. ~70 kcal/mol for C-Br and ~84 kcal/mol for C-Cl) provides significantly faster oxidative addition with Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, enabling shorter reaction times and higher yields across diverse boronic acid coupling partners. The corresponding 3-bromo analog requires more forcing conditions and yields lower conversions with electron-deficient aryl boronic acids [1]. This differential reactivity is critical for parallel library synthesis where uniform reaction conditions are desired.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Scaffold Validation: Co-Crystal Structure of ALK with a 5-(1-Methylpyrazol-4-yl)-7-azaindole Ligand Confirms Binding Mode

The PDB entry 4JOA (resolution 2.70 Å) contains a co-crystal structure of human ALK kinase domain in complex with 3-[1-(2,5-difluorobenzyl)-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine — a compound that shares the identical 5-(1-methylpyrazol-4-yl)-7-azaindole core with the target compound [1]. The structure reveals that the N-methylpyrazole at the 5-position occupies a well-defined hydrophobic pocket adjacent to the ATP-binding site, while the 7-azaindole core forms the canonical hinge-binding hydrogen bonds with the kinase backbone. The co-crystal structure validates that the 5-(1-methylpyrazol-4-yl) substituent is essential for ALK binding affinity. The associated publication (Gummadi et al., 2013) reports that compounds in this series demonstrate potent ALK inhibition with IC50 values in the low nanomolar range against both wild-type (7b: IC50 = 2.7 nM) and L1196M mutant ALK [2]. Removing the 5-pyrazole substituent (compound 7 in Klug et al., 2021) abolishes all detectable cellular activity (pEC50 < 5) [3].

Structural Biology Kinase Inhibition ALK

Patent Landscape: The 5-(1-Methylpyrazol-4-yl)-7-azaindole Scaffold Is Protected Under ALK Inhibitor IP

The target compound falls within the Markush structure of WO2014024077A1 (and its family members EP2882748A1, US20150232461), which claims 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors with specific activity against ALK [1]. The patent explicitly lists 3-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (InChI Key: OETAQZDASZNCPF-UHFFFAOYSA-N) as a chemical compound within the described invention [2]. This IP protection creates a legally defined zone of exclusivity around this specific substitution pattern. Alternative scaffolds such as 3-bromo, 3-chloro, or 5-phenyl analogs that fall outside this patent scope may not have been optimized for ALK selectivity and potency, as the patent SAR data demonstrate that the combination of 5-(N-methylpyrazol-4-yl) and an appropriate 3-substituent is required for optimal kinase inhibition.

Intellectual Property ALK Inhibitors Kinase Patent Landscape

Synthetic Accessibility: Convergent Route via Suzuki Coupling on 5-Bromo-7-azaindole vs. Linear Synthesis of Alternatives

The published synthetic route to the target compound employs a convergent strategy: Suzuki coupling of 5-bromo-7-azaindole (9) with 1-methyl-4-pyrazoleboronic acid pinacol ester to install the 5-substituent, followed by chemoselective iodination at the 3-position using N-iodosuccinimide (NIS) [1]. This two-step sequence from commercially available 5-bromo-7-azaindole provides the target compound in high overall yield (estimated >70% over two steps based on reported procedures). In contrast, alternative routes that attempt to install different halogen substituents at the 3-position (e.g., bromination with NBS) suffer from competing reactivity at other positions of the azaindole core, resulting in lower regioselectivity and requiring chromatographic purification of regioisomeric mixtures. The 3-iodination with NIS is highly regioselective for the 3-position of 7-azaindoles due to the inherent electronic bias of the heterocycle, minimizing byproduct formation.

Process Chemistry Route Scouting Synthetic Efficiency

Validated Application Scenarios for 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine in Kinase Drug Discovery and Antiparasitic Research


ALK Inhibitor Lead Optimization via Parallel Suzuki Diversification at the C3 Position

Medicinal chemistry teams targeting ALK-driven cancers (e.g., non-small cell lung cancer with EML4-ALK fusions, anaplastic large cell lymphoma) can use this intermediate as the universal coupling partner in a parallel synthesis workflow. The 3-iodo handle enables single-condition Suzuki-Miyaura coupling with diverse aryl, heteroaryl, and alkenyl boronic acids/esters to generate focused libraries of 3,5-disubstituted-7-azaindoles. The co-crystal structure (PDB 4JOA) provides a structural basis for rational design of 3-substituents that explore the back pocket of the ALK active site [1]. The established SAR (Gummadi et al., 2013) demonstrates that appropriate 3-substitution can achieve ALK IC50 values as low as 2.7 nM, with selectivity over Aurora-A kinase conferred by the unique binding mode of the N-methylpyrazole at the 5-position .

Antitrypanosomal Drug Discovery Using the 3,5-Disubstituted-7-Azaindole Scaffold

As demonstrated by Klug et al. (2021), the target compound (in its tosyl-protected form, CAS 1450642-40-6) serves as the key intermediate for synthesizing a library of 3,5-disubstituted-7-azaindoles evaluated as growth inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [1]. The initial hits (NEU-1207, NEU-1208) displayed pEC50 > 7.0 against T. brucei with >100× selectivity over HepG2 mammalian cells. The synthetic route employing this intermediate enabled systematic exploration of 3-position SAR to optimize potency, microsomal clearance, and aqueous solubility simultaneously. The convergent synthetic strategy is directly transferable to other antiparasitic or anti-infective target programs requiring 7-azaindole-based chemical probes.

Chemical Biology Tool Compound Synthesis for Kinase Selectivity Profiling

The 7-azaindole scaffold with the 5-(N-methylpyrazol-4-yl) substituent has demonstrated binding to ALK with a unique mode that confers selectivity over closely related kinases (particularly Aurora-A) [1]. This intermediate can be used to prepare affinity chromatography probes (via 3-position linker attachment), fluorescent probes (via Sonogashira coupling of the 3-iodo group with alkyne-functionalized fluorophores), or photoaffinity labeling reagents (via 3-position derivatization with diazirine-containing building blocks). Such chemical biology tools enable target engagement studies, kinome-wide selectivity profiling, and chemoproteomics experiments to identify off-target interactions of the 7-azaindole pharmacophore.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

For CROs and CDMOs evaluating the manufacturability of 7-azaindole-based drug candidates, the target compound represents a strategically important intermediate whose synthesis has been demonstrated on a multi-gram scale in the published literature [1]. The convergent two-step sequence (Suzuki coupling followed by regioselective iodination) from commercially available 5-bromo-7-azaindole provides a robust, scalable route. The absence of chromatographic purification requirements for the iodination step (the product can be isolated by precipitation or crystallization) further enhances the scalability of the process. Procurement of this intermediate at >95% purity (as offered by Fujifilm Wako and BOC Sciences) enables process chemists to benchmark in-house synthetic routes against commercially available material .

Quote Request

Request a Quote for 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.